molecular formula C10H13ClF3N B11739994 (S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride

(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride

Cat. No.: B11739994
M. Wt: 239.66 g/mol
InChI Key: ASYKBJLZKPNIGM-QRPNPIFTSA-N
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Description

(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group, a phenylethyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable phenylethyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetaldehyde derivatives, while substitution reactions can produce a variety of functionalized amine compounds.

Scientific Research Applications

(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoromethyl functionality.

    Phenylethylamine: Lacks the trifluoromethyl group but shares the phenylethyl structure.

    Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl and phenyl groups.

Uniqueness

(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride is unique due to the combination of its trifluoromethyl, phenylethyl, and amine groups. This unique structure imparts specific chemical and biological properties that are not found in simpler or less functionalized analogs.

Properties

Molecular Formula

C10H13ClF3N

Molecular Weight

239.66 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H12F3N.ClH/c1-8(14-7-10(11,12)13)9-5-3-2-4-6-9;/h2-6,8,14H,7H2,1H3;1H/t8-;/m0./s1

InChI Key

ASYKBJLZKPNIGM-QRPNPIFTSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC(F)(F)F.Cl

Canonical SMILES

CC(C1=CC=CC=C1)NCC(F)(F)F.Cl

Origin of Product

United States

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